2-Naphthylacetonitrile

Overview

Description

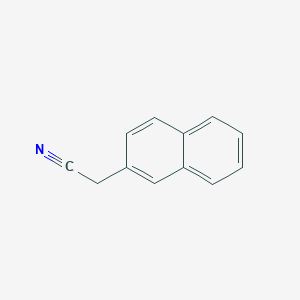

2-Naphthylacetonitrile is a versatile organic compound characterized by the presence of a cyano group attached to the beta-position of a naphthalene ring. This compound is a colorless to pale yellow crystalline solid with a distinct odor. It is widely used in various fields due to its unique chemical properties, including good chemical stability and solubility in organic solvents .

Preparation Methods

The synthesis of 2-Naphthylacetonitrile typically involves the cyanation of 2-naphthylacetic acid or its derivatives. One of the most efficient synthetic routes is the palladium-catalyzed decarboxylative coupling method, which results in a high yield of 96% . Other methods include:

Chemical Reactions Analysis

2-Naphthylacetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The cyano group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include palladium catalysts, hydrogen gas for reduction, and various oxidizing agents. Major products formed from these reactions include amines, carboxylic acids, and substituted naphthalene derivatives .

Scientific Research Applications

c-Myc Protein Inhibition

One of the most promising applications of 2-Naphthylacetonitrile is its role as a c-Myc protein inhibitor . The c-Myc protein is implicated in several diseases, including various cancers and cardiovascular disorders. By selectively inhibiting this protein, this compound shows potential in developing therapies for conditions associated with c-Myc dysregulation .

Neurological Disorders

The compound also has potential applications in treating central nervous system disorders such as depression, anxiety, and schizophrenia. Its unique properties allow for the development of novel pharmaceutical compositions targeting monoamine transporters, which are crucial for neurotransmitter regulation .

Fluorescent Materials

Recent studies have explored the use of this compound in creating fluorescent materials. For instance, condensation reactions between naphthylacetonitrile isomers and anthracene aldehyde resulted in compounds that exhibit strong solid-state fluorescence. These materials demonstrate mechanical stimuli-induced reversible fluorescence switching, indicating their potential use in advanced optical applications .

Organic Light Emitting Diodes (OLEDs)

The structural properties of this compound make it a candidate for use in OLEDs. Its ability to form charge-transfer complexes can enhance the efficiency of light emission in these devices. Research into its photophysical properties continues to reveal insights into its applicability in next-generation displays .

Case Study 1: Inhibition of c-Myc Protein

A study demonstrated that derivatives of this compound effectively inhibited c-Myc activity in vitro, showing promise for further development into therapeutic agents against cancers driven by this protein .

Case Study 2: Development of Fluorescent Materials

Research on the condensation products of naphthylacetonitrile has shown that these materials can be utilized in sensors and display technologies due to their tunable fluorescence properties and mechanical responsiveness .

Mechanism of Action

2-Naphthylacetonitrile exerts its effects primarily by inhibiting the c-Myc protein. The c-Myc protein is a transcription factor that plays a crucial role in cell growth, proliferation, and apoptosis. By selectively targeting and inhibiting the c-Myc protein, this compound can modulate the activity of this protein, thereby preventing the progression of diseases associated with c-Myc protein dysregulation .

Comparison with Similar Compounds

2-Naphthylacetonitrile can be compared with other similar compounds, such as:

2-Naphthaleneacetonitrile: Similar in structure but may have different reactivity and applications.

β-Naphthyleneacetonitrile: Another name for this compound, highlighting its structural similarity.

The uniqueness of this compound lies in its high yield synthesis, good chemical stability, and wide range of applications in pharmaceuticals, agrochemicals, and materials science .

Biological Activity

2-Naphthylacetonitrile (2-NAC) is a compound with significant biological activity, particularly in the pharmaceutical field. This article explores its synthesis, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Overview of this compound

This compound is characterized by a cyano group attached to the beta-position of a naphthalene ring. It serves as a key intermediate in organic synthesis and has been identified as a c-Myc protein inhibitor, which positions it as a candidate for treating various diseases, including cancers and central nervous system disorders .

The primary mechanism through which 2-NAC exerts its biological effects is by inhibiting the c-Myc protein, a transcription factor implicated in cell proliferation and survival. Dysregulation of c-Myc is associated with numerous malignancies and other diseases. By selectively targeting this protein, 2-NAC can potentially mitigate the progression of these conditions .

Table 1: Biological Activities of this compound

| Activity Type | Description |

|---|---|

| c-Myc Inhibition | Inhibits c-Myc protein, reducing cell proliferation in cancer cells. |

| CNS Disorders | Potential applications in treating depression, anxiety, and schizophrenia. |

| Antibiotic Synergy | Enhances the efficacy of antibiotics against resistant bacterial strains. |

Synthesis of this compound

The synthesis of 2-NAC typically involves a palladium-catalyzed decarboxylative coupling method that yields high purity and yield (up to 96%) . Another method includes the cyanation of halogenated naphthalene derivatives, which has been shown to produce 2-NAC safely and efficiently .

Case Studies and Research Findings

Several studies have evaluated the biological activity of derivatives related to 2-NAC:

- Antibiotic Potentiation : A study showed that certain derivatives of naphthamide, including those related to 2-NAC, could potentiate the action of antibiotics against resistant strains by inhibiting efflux pumps like AcrB . This suggests that 2-NAC may have applications beyond cancer treatment.

- C-Myc Targeting : Research indicated that compounds similar to 2-NAC were effective in modulating c-Myc activity in vitro, leading to reduced tumor growth in model systems .

- Neuropharmacological Effects : Investigations into the effects on neurotransmitter systems revealed that derivatives could influence monoamine transporters, suggesting potential use in treating mood disorders .

Table 2: Summary of Research Findings

| Study Focus | Key Findings |

|---|---|

| Antibiotic Synergy | Derivatives enhance antibiotic efficacy against resistant bacteria. |

| Cancer Treatment | Effective modulation of c-Myc leads to reduced tumor growth. |

| CNS Applications | Potential for treating mood disorders through neurotransmitter modulation. |

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing 2-Naphthylacetonitrile?

- Methodological Answer : A three-step synthesis route is commonly used:

Reduction : 2-Naphthaldehyde is reduced to 2-naphthylmethanol using NaBH₄ in anhydrous methanol (yield ~98%) .

Chlorination : Reaction of 2-naphthylmethanol with thionyl chloride (SOCl₂), followed by treatment with aqueous KCN (6 M) in ethanol at 50°C to yield this compound (76% yield) .

Characterization :

-

Structural Confirmation : NMR and FT-IR for functional group analysis; melting point verification (82–88°C) .

- Key Data :

| Parameter | Value | Source |

|---|---|---|

| Melting Point | 82–88°C | |

| Purity (GC) | ≥98% |

Q. How can researchers optimize analytical methods (e.g., GC, HPLC) for quantifying this compound in mixtures?

- Methodological Answer :

- GC Optimization : Use a polar stationary phase (e.g., DB-WAX) to resolve co-eluting impurities. Temperature programming (start at 150°C, ramp 5°C/min to 250°C) improves peak separation .

- HPLC : Reverse-phase C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) .

- Validation : Perform spike-and-recovery tests (target recovery: 95–105%) and assess intra-/inter-day precision (RSD <5%) .

Advanced Research Questions

Q. How can contradictory data on physicochemical properties (e.g., melting point discrepancies) be resolved?

- Methodological Answer :

- Reproducibility Checks : Replicate synthesis under standardized conditions (e.g., anhydrous solvents, inert atmosphere) to rule out moisture/oxidation effects .

- Purity Reassessment : Use differential scanning calorimetry (DSC) for precise melting point determination, as impurities broaden melting ranges .

- Cross-Referencing : Compare data from peer-reviewed studies (e.g., NIST Chemistry WebBook) and prioritize sources with detailed experimental protocols .

Q. What strategies are effective for incorporating this compound into complex organic syntheses (e.g., helicenes)?

- Methodological Answer :

- Knoevenagel Condensation : React this compound with aromatic aldehydes under basic conditions (e.g., piperidine catalyst) to form α,β-unsaturated nitriles, key intermediates in helicene synthesis .

- Photocatalytic Cyclization : Use UV irradiation (λ = 365 nm) in the presence of iodine to induce cyclization, forming [4]helicene derivatives. Monitor reaction progress via TLC (hexane/ethyl acetate 8:2) .

- Characterization Challenges : Employ high-resolution mass spectrometry (HRMS) and X-ray crystallography to confirm helical structures .

Q. How should researchers design toxicological studies to evaluate this compound’s safety profile?

- Methodological Answer :

Literature Search : Screen 500+ studies (e.g., PubMed, TOXLINE) using inclusion criteria: in vivo mammalian models, oral/inhalation exposure routes, and endpoints like hepatic/renal toxicity .

Risk of Bias Assessment : Use standardized questionnaires (Table C-7) to evaluate randomization, blinding, and dose accuracy .

Dose-Response Modeling : Apply benchmark dose (BMD) software for non-cancer endpoints (e.g., body weight changes) .

- Key Considerations :

| Parameter | Protocol | Source |

|---|---|---|

| Exposure Route | Oral (gavage), Inhalation (aerosol) | |

| Endpoints | Hepatic enzymes (ALT, AST), histopathology |

Q. What methodologies are recommended for assessing this compound’s environmental persistence and degradation pathways?

- Methodological Answer :

- Hydrolysis Studies : Incubate in buffered solutions (pH 4–9) at 25°C; monitor nitrile-to-amide conversion via LC-MS .

- Photodegradation : Expose to UV light (λ = 254 nm) in aqueous media; identify intermediates (e.g., 2-naphthylacetic acid) using GC-MS .

- Bioaccumulation Potential : Determine log Kow (octanol-water partition coefficient) via shake-flask method; values >3 indicate high bioaccumulation risk .

Q. How can researchers address ethical and reproducibility challenges in studies involving this compound?

- Methodological Answer :

- Detailed Reporting : Follow ICMJE guidelines to document chemical sources (e.g., supplier, batch number), synthesis protocols, and waste disposal methods .

- Data Transparency : Share raw NMR/GC spectra and crystallographic data in supplementary materials, ensuring reproducibility .

- Ethical Compliance : Adhere to institutional safety protocols for handling cyanide-containing compounds (e.g., fume hood use, emergency neutralization kits) .

Q. Data Analysis and Interpretation

Q. How should conflicting results in catalytic efficiency studies (e.g., Knoevenagel reactions) be analyzed?

- Methodological Answer :

- Multivariate Analysis : Use Design of Experiments (DoE) to isolate variables (e.g., solvent polarity, catalyst loading).

- Kinetic Profiling : Compare turnover frequencies (TOF) under identical conditions; discrepancies >20% suggest experimental artifacts .

- Cross-Validation : Replicate key experiments in independent labs to confirm trends .

Q. What statistical approaches are suitable for interpreting dose-response data in toxicological studies?

- Methodological Answer :

- Benchmark Dose (BMD) : Model continuous data (e.g., enzyme levels) using EPA’s BMDS software; select models with lowest AIC (Akaike Information Criterion) .

- Meta-Analysis : Pool data from multiple studies using random-effects models to account for heterogeneity .

Q. How can researchers mitigate bias in literature reviews on this compound’s applications?

- Methodological Answer :

- PRISMA Framework : Follow systematic review protocols to screen/select studies, minimizing selection bias .

- Critical Appraisal : Use tools like ROBINS-I to assess confounding factors in non-randomized studies .

Properties

IUPAC Name |

2-naphthalen-2-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10/h1-6,9H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPCWDVLDJVZIHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90225942 | |

| Record name | 2-Naphthylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90225942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7498-57-9 | |

| Record name | 2-Naphthaleneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7498-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007498579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthaleneacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407556 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90225942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-naphthylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.502 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NAPHTHYLACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FK3B32KF2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.